molecular formula C21H24N2O2S B11540559 N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

Cat. No.: B11540559
M. Wt: 368.5 g/mol
InChI Key: HKWVTHLMJXZDSX-ZBJSNUHESA-N
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Description

N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a methyl group, and a sulfanyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the core naphthalene structure. The methoxy and methyl groups are introduced through specific substitution reactions, while the sulfanyl group is added via a thiolation reaction. The final step involves the formation of the aceto-hydrazide moiety through a condensation reaction with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and sulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to convert the sulfanyl group to a thiol.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential use as a probe for studying biological pathways involving methoxy and sulfanyl groups.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfanyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE shares similarities with other compounds that contain methoxy, methyl, and sulfanyl groups, such as:
    • N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE
    • N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-[(2-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for studying the effects of these groups in various chemical and biological contexts.

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(E)-(6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-(2-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C21H24N2O2S/c1-14-10-16-12-17(25-3)8-9-18(16)19(11-14)22-23-21(24)13-26-20-7-5-4-6-15(20)2/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,24)/b22-19+

InChI Key

HKWVTHLMJXZDSX-ZBJSNUHESA-N

Isomeric SMILES

CC1CC2=C(C=CC(=C2)OC)/C(=N/NC(=O)CSC3=CC=CC=C3C)/C1

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C(=NNC(=O)CSC3=CC=CC=C3C)C1

Origin of Product

United States

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